molecular formula C8H8FNO2 B1294523 2-Amino-2-(4-fluorophenyl)acetic acid CAS No. 7292-73-1

2-Amino-2-(4-fluorophenyl)acetic acid

Cat. No. B1294523
CAS RN: 7292-73-1
M. Wt: 169.15 g/mol
InChI Key: JKFYKCYQEWQPTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755606

Procedure details

800 ml. of saturated ammonium hydroxide solution is slowly added to 67.6 g. (1.59 moles) of lithium chloride, 268.8 g. (4.79 moles) of potassium hydroxide is slowly added portionwise (the addition being exothermic), and a solution of 18.4 g. (0.81 mole) of benzyltriethylammonium chloride in 400 ml. of methylene chloride is added, the reaction mixture being stirred at 20°-25° C. under nitrogen throughout. The reaction mixture is cooled to 0° C., ammonia is bubbled in for 30 minutes with vigorous stirring, and, over a period of 1 hour, a solution of 99.2 g. (0.80 mole) of 4-fluorobenzaldehyde in a mixture of 400 ml. of methylene chloride and 102 ml. of chloroform is added dropwise while simultaneously bubbling in ammonia, the reaction mixture being stirred at 0° C. throughout. Ammonia is bubbled in for 5 hours with stirring at 0° C., and the reaction mixture is allowed to warm to 20°-25° C. and stirred at 20°-25° C. for 16 hours. The aqueous phase is separated, washed three times with 150 ml. portions of methylene chloride, concentrated to one half of its volume at reduced pressure and filtered. The filtrate is acidified to pH 6.5 with concentrated hydrochloric acid, and the resulting fine precipitate is collected by filtration, washed with 1.5 l. of water, washed with 500 ml. of ethanol, washed with 200 ml. of diethyl ether and dried to obtain the product as a fine white solid (40 g.). A previous batch melted at about 280° C. (softened at about 260° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.59 mol
Type
reactant
Reaction Step Two
Quantity
4.79 mol
Type
reactant
Reaction Step Three
Quantity
0.8 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.81 mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+:2].[Cl-].[Li+].[OH-:5].[K+].[F:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH:16](Cl)(Cl)Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH:10]1[C:11]([CH:12]([NH2:2])[C:16]([OH:5])=[O:1])=[CH:14][CH:15]=[C:8]([F:7])[CH:9]=1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.59 mol
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
4.79 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0.8 mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0.81 mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture being stirred at 20°-25° C. under nitrogen throughout
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
ammonia is bubbled in for 30 minutes with vigorous stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
while simultaneously bubbling in ammonia
STIRRING
Type
STIRRING
Details
the reaction mixture being stirred at 0° C. throughout
CUSTOM
Type
CUSTOM
Details
Ammonia is bubbled in for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25° C.
STIRRING
Type
STIRRING
Details
stirred at 20°-25° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
WASH
Type
WASH
Details
washed three times with 150 ml
CONCENTRATION
Type
CONCENTRATION
Details
portions of methylene chloride, concentrated to one half of its volume at reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting fine precipitate is collected by filtration
WASH
Type
WASH
Details
washed with 1.5 l
WASH
Type
WASH
Details
of water, washed with 500 ml
WASH
Type
WASH
Details
of ethanol, washed with 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of diethyl ether and dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC(=CC=C1C(C(=O)O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.